molecular formula C17H15N3 B2731192 1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine CAS No. 866157-68-8

1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine

Cat. No. B2731192
CAS RN: 866157-68-8
M. Wt: 261.328
InChI Key: UCEXHRBQZMYOIL-XDHOZWIPSA-N
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Description

“4’-(IMIDAZOL-1-YL)ACETOPHENONE” is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is used in the synthesis of ®-(+)-4’-(imidazol-1-yl)-phenyl ethanol using a spiroborate catalyst . It is also a selective thromboxane synthesis inhibitor .


Molecular Structure Analysis

The molecular structure of “4’-(IMIDAZOL-1-YL)ACETOPHENONE” consists of an imidazole ring attached to a phenyl ring through a methylene bridge .


Physical And Chemical Properties Analysis

“4’-(IMIDAZOL-1-YL)ACETOPHENONE” is a white to yellow powder . It has a melting point of 108-110 °C (lit.) and a boiling point of 320.7°C (rough estimate) . The compound has a density of 1.1458 (rough estimate) and a refractive index of 1.5300 (estimate) . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Crystal Structure Analysis

One study investigated the crystal structures of two imidazole-4-imines, including compounds structurally related to "1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine". These compounds demonstrated isomorphism, highlighting the role of weak interactions in crystal packing, which is essential for understanding the material properties of such compounds (Skrzypiec et al., 2012).

Host-Guest Chemistry

Research on imidazole-based bisphenols explored their structure and ability to form salts with various acids, showcasing their potential in host-guest chemistry and molecular recognition (Nath & Baruah, 2012).

Organic Synthesis and Application

A review focused on bis(1H-azol-1-yl)methanimines, including their synthesis methods, applications, and biological activity. These compounds are valuable for creating a variety of organic compounds, indicating the broader applicability of "this compound" in organic synthesis (Purygin & Zarubin, 2020).

Corrosion Inhibition

A study on Schiff bases based on imidazo(1,2-a)pyridine scaffold evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research suggests potential industrial applications for related imidazole compounds in protecting metals from corrosion (Aatiaoui et al., 2021).

Polymer Science

Another research focused on synthesizing novel poly(amide-ether)s bearing imidazole pendants, studying their physical and optical properties. This investigation highlights the potential of imidazole derivatives in the development of new materials with specific thermal and optical characteristics (Ghaemy et al., 2013).

Safety and Hazards

The compound has hazard codes Xi and Xn, indicating that it is irritating and harmful . The risk statements associated with it are 36/37/38-22, which means it is irritating to eyes, respiratory system, and skin, and harmful if swallowed . The safety statements are 26-36-36/37/39-22, which include washing with plenty of water in case of contact with eyes, wearing suitable protective clothing, and avoiding breathing dust .

properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEXHRBQZMYOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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